molecular formula C14H11FO3 B1440668 5-Fluoro-3-(2-methoxyphenyl)benzoic acid CAS No. 1261924-27-9

5-Fluoro-3-(2-methoxyphenyl)benzoic acid

Cat. No. B1440668
CAS RN: 1261924-27-9
M. Wt: 246.23 g/mol
InChI Key: ZFJOWXOXIMCDGE-UHFFFAOYSA-N
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Description

5-Fluoro-3-(2-methoxyphenyl)benzoic acid is a synthetic compound that belongs to the class of benzoic acid derivatives. It has a molecular weight of 246.24 . The IUPAC name for this compound is 5-fluoro-2’-methoxy [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The linear formula for 5-Fluoro-3-(2-methoxyphenyl)benzoic acid is C14H11FO3 . The InChI code for this compound is 1S/C14H11FO3/c1-18-13-5-3-2-4-12 (13)9-6-10 (14 (16)17)8-11 (15)7-9/h2-8H,1H3, (H,16,17) .


Physical And Chemical Properties Analysis

5-Fluoro-3-(2-methoxyphenyl)benzoic acid is an off-white powder . The molecular weight of this compound is 246.24 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Pharmacology: Drug Development

In pharmacology, 5-Fluoro-3-(2-methoxyphenyl)benzoic acid is utilized as a precursor in the synthesis of various drug candidates. Its benzoic acid core is a common motif in many pharmaceuticals, and the fluorine atom can enhance the bioavailability and metabolic stability of the compounds .

Material Science: Polymer Synthesis

This compound finds application in material science, particularly in the synthesis of polymers. The methoxy group can act as a directing group in polymerization reactions, influencing the properties of the resulting material .

Chemical Synthesis: Building Block

As a building block in chemical synthesis, 5-Fluoro-3-(2-methoxyphenyl)benzoic acid is used to introduce complexity into molecular structures. It can undergo various chemical transformations, such as Suzuki coupling, which is pivotal in constructing complex organic molecules .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound can be used to study enzyme inhibition. The fluorine atom can mimic the hydrogen bonding characteristics of biological molecules, making it useful in probing enzyme active sites .

Medicinal Chemistry: Active Pharmaceutical Ingredient (API) Design

In medicinal chemistry, the compound’s structure is valuable for designing APIs. The presence of both electron-donating and electron-withdrawing groups allows for the fine-tuning of a molecule’s electronic properties, which is crucial for drug-receptor interactions .

Industrial Applications: Specialty Chemicals

Industrially, 5-Fluoro-3-(2-methoxyphenyl)benzoic acid is involved in the production of specialty chemicals. These chemicals serve as intermediates in the manufacture of dyes, agrochemicals, and other industrial products .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and use only in a well-ventilated area .

properties

IUPAC Name

3-fluoro-5-(2-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-5-3-2-4-12(13)9-6-10(14(16)17)8-11(15)7-9/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJOWXOXIMCDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689131
Record name 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(2-methoxyphenyl)benzoic acid

CAS RN

1261924-27-9
Record name 5-Fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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